

# Olverembatinib in Philadelphia Chromosome-Positive Acute Lymphoblastic Leukemia: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | Olverembatinib |           |
| Cat. No.:            | B1192932       | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism, clinical activity, and safety profile of **Olverembatinib**, a third-generation BCR-ABL1 tyrosine kinase inhibitor (TKI), in the context of Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ALL). Ph+ALL is an aggressive subtype of ALL characterized by the presence of the BCR-ABL1 fusion oncogene, which drives leukemogenesis. While TKIs have revolutionized treatment, resistance, often mediated by mutations in the ABL1 kinase domain like the T315I "gatekeeper" mutation, remains a significant clinical hurdle.[1][2] **Olverembatinib** is a potent, novel TKI designed to overcome the limitations of earlier-generation inhibitors.[3]

#### **Mechanism of Action**

**Olverembatinib** functions by selectively binding to the ATP-binding site within the kinase domain of the BCR-ABL1 protein.[1] This action effectively inhibits the protein's kinase activity, preventing the phosphorylation of downstream signaling molecules crucial for the proliferation and survival of leukemic cells.[4] Its structural design allows for high-affinity binding to both native (wild-type) BCR-ABL1 and various mutated forms that confer resistance to other TKIs, most notably the T315I mutation.[3][4]

By blocking BCR-ABL1, **Olverembatinib** disrupts key downstream signaling pathways, including STAT5, AKT, and ERK1/2.[3] The inhibition of these pathways ultimately leads to the



#### Foundational & Exploratory

Check Availability & Pricing

induction of apoptosis (programmed cell death) in Ph+ ALL cells.[3][4] Studies have shown that combining **Olverembatinib** with chemotherapeutic agents like vincristine or doxorubicin can result in synergistic antitumor effects, enhancing the induction of apoptosis.[3]





Click to download full resolution via product page

Caption: BCR-ABL1 signaling pathway and inhibition by Olverembatinib.



## **Clinical Efficacy in Ph+ ALL**

**Olverembatinib** has demonstrated significant efficacy in heavily pretreated patients with relapsed or refractory (R/R) Ph+ ALL, as well as promising results as a frontline therapy in combination with other agents.

#### **First-Line Treatment**

In newly diagnosed (de novo) Ph+ ALL, **Olverembatinib**-based regimens have achieved high rates of complete remission (CR) and complete molecular response (CMR). Combination with blinatumomab, in particular, appears to contribute to deep molecular responses.[5] A Phase II study combining **Olverembatinib** with a vindesine and prednisone (VP) regimen also showed high remission rates and durable responses.[6][7]

Table 1: Efficacy of Olverembatinib in First-Line Treatment of Ph+ ALL

| Study /<br>Combinat<br>ion               | Patient<br>Populatio<br>n         | Overall<br>Respons<br>e Rate<br>(ORR) | Complete<br>Remissio<br>n (CR)<br>Rate | Complete<br>Molecular<br>Respons<br>e (CMR)<br>Rate | Survival<br>Outcome<br>s                               | Citation(s<br>) |
|------------------------------------------|-----------------------------------|---------------------------------------|----------------------------------------|-----------------------------------------------------|--------------------------------------------------------|-----------------|
| Olveremb<br>atinib +<br>Blinatum<br>omab | Newly<br>Diagnose<br>d Ph+<br>ALL | -                                     | 100%                                   | -                                                   | 18-month<br>OS:<br>100%; 18-<br>month<br>EFS:<br>91.6% | [6][7]          |
| Olveremba<br>tinib + VP<br>Regimen       | Newly<br>Diagnosed<br>Ph+ ALL     | 100%                                  | 97.3%                                  | 89.2%<br>(within 3<br>cycles)                       | 2-year OS:<br>96.3%; 2-<br>year PFS:<br>96%            | [6][7]          |

| Olverembatinib-based Regimens | Newly Diagnosed Ph+ ALL | - | 100% | 85% (within 3 months) | - |[5] |



OS: Overall Survival; EFS: Event-Free Survival; PFS: Progression-Free Survival; VP: Vindesine + Prednisone.

### Relapsed/Refractory (R/R) Setting

In patients with R/R Ph+ ALL, including those who have failed prior TKIs like ponatinib, **Olverembatinib** has shown notable activity. A real-world study demonstrated high remission rates when combined with chemotherapy or blinatumomab.[1][8] Even in pediatric and adolescent populations with R/R Ph+ ALL, **Olverembatinib**, especially in combination with the Bcl-2 inhibitor lisaftoclax, has resulted in promising response rates in early trials.[9][10]

Table 2: Efficacy of Olverembatinib in Relapsed/Refractory (R/R) Ph+ ALL

| Study <i>l</i> Patient Population                                     | N             | CR/CRi<br>Rate | MRD<br>Negativity<br>Rate | Key<br>Outcomes               | Citation(s) |
|-----------------------------------------------------------------------|---------------|----------------|---------------------------|-------------------------------|-------------|
| Real-world<br>study (Ph+<br>ALL)                                      | 40            | 92.5%          | 75.0%                     | 12-month<br>OS: 93.3%         | [8]         |
| US Phase 1<br>(Ponatinib-<br>failed Ph+<br>ALL)                       | 7 (evaluable) | -              | -                         | CCyR:<br>28.6%; MMR:<br>28.6% | [11]        |
| Combination with Inotuzumab Ozogamicin (R/R or MRD- positive Ph+ ALL) | -             | -              | 78.6% (CMR)               | 2-year OS:<br>88.2%           | [7]         |

| Combination with Lisaftoclax (Pediatric R/R Ph+ ALL) | 6 (evaluable) | 83.3% | 71.4% | Chemotherapy-free regimen |[9][10] |



CR/CRi: Complete Remission/CR with incomplete hematologic recovery; MRD: Minimal Residual Disease; CCyR: Complete Cytogenetic Response; MMR: Major Molecular Response.

## Safety and Tolerability

**Olverembatinib** has a manageable safety profile. The most common treatment-related adverse events (TRAEs) are hematologic. Non-hematologic AEs are also observed, though typically less frequent.

Table 3: Common Grade ≥ 3 Treatment-Related Adverse Events (AEs)

| Adverse Event                            | Frequency     | Citation(s) |
|------------------------------------------|---------------|-------------|
| Hematologic                              |               |             |
| Thrombocytopenia                         | 17% - 18.9%   | [11][12]    |
| Neutropenia                              | 13.8% - 18.9% | [11][12]    |
| Leukopenia                               | 7.7% - 18.9%  | [11][12]    |
| Anemia                                   | 4.6%          | [12]        |
| Non-Hematologic                          |               |             |
| Increased Blood Creatine Phosphokinase   | 13.5% - 13.8% | [11][12]    |
| Increased Lipase                         | 4.6% - 5.4%   | [11][12]    |
| Increased Alanine Aminotransferase (ALT) | 5.4%          | [11]        |

| Increased Aspartate Aminotransferase (AST) | 5.4% |[11] |

Data compiled from studies that may include both CML and Ph+ ALL patients.

## **Experimental Protocols**

The clinical development of **Olverembatinib** includes several key studies with distinct methodologies.



# US Phase Ib Study (NCT04260022)

- Objective: To evaluate the pharmacokinetics, safety, and efficacy of **Olverembatinib** in heavily pretreated/refractory CML and Ph+ ALL patients outside of China.[12][13]
- Design: A multicenter, open-label Phase Ib study.[13] Patients were randomized to receive oral Olverembatinib at doses of 30, 40, or 50 mg once every other day (QOD) in continuous 28-day cycles.[12]
- Patient Population: Adult patients (≥18 years) with CML or Ph+ ALL who had failed at least two prior BCR-ABL1 inhibitors. The study population was heavily pretreated, with many having failed four or more prior TKIs, including ponatinib and/or asciminib.[11][13][14]
- Endpoints: The primary endpoint was pharmacokinetics. Secondary endpoints included efficacy (e.g., CCyR, MMR) and safety.[11]

# Global Registrational Phase III Study (POLARIS-1 / NCT06051409)

- Objective: To evaluate the efficacy and safety of **Olverembatinib** plus low-intensity chemotherapy versus imatinib plus chemotherapy in newly diagnosed Ph+ ALL.[2][15]
- Design: A global, multicenter, randomized-controlled, open-label, registrational Phase III study.[2]
- Patient Population: Treatment-naïve adult patients with Ph+ ALL.[2]
- Intervention: Patients are randomized to one of two arms:
  - Olverembatinib + Chemotherapy
  - Imatinib + Chemotherapy
- Endpoints: The primary endpoint is the rate of minimal residual disease (MRD) negativity after induction therapy.[15]





Click to download full resolution via product page

Caption: Workflow for the Phase III trial in newly diagnosed Ph+ ALL (NCT06051409).

#### Conclusion

**Olverembatinib** is a highly potent third-generation TKI with significant clinical activity in patients with Philadelphia chromosome-positive ALL. It demonstrates efficacy in both frontline and relapsed/refractory settings, including in patients with the T315I mutation and those



resistant to other TKIs like ponatinib.[8][11] Its mechanism allows it to overcome key resistance pathways, and ongoing clinical trials, particularly in combination with chemotherapy and other novel agents, are poised to further define its role in the treatment paradigm for this challenging disease.[2][10] The manageable safety profile supports its use in various patient populations, offering a valuable therapeutic option for a disease with historically poor outcomes.[16]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Olverembatinib (HQP1351)-based therapy in adults with relapsed or refractory Philadelphia chromosome-positive acute lymphoblastic leukemia or chronic myeloid leukemia in blast phase: results from a real-world study PMC [pmc.ncbi.nlm.nih.gov]
- 2. First Patient Dosed in the Registrational Phase III Study of Olverembatinib in Treatment-Naïve Patients with Philadelphia Chromosome-Positive (Ph+) Acute Lymphoblastic Leukemia (ALL) [prnewswire.com]
- 3. ashpublications.org [ashpublications.org]
- 4. What is the mechanism of Olverembatinib? [synapse.patsnap.com]
- 5. Olverembatinib treatment in adult patients with newly diagnosed Philadelphia chromosome-positive acute lymphoblastic leukemia [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical Trial Data Shows 100% Response Rate for Olverembatinib in Ph+ ALL Treatment | AAPG Stock News [stocktitan.net]
- 7. EHA 2025 | Multiple Studies Report Encouraging Data of Olverembatinib in Ph+ ALL -[ascentage.com]
- 8. Frontiers | Olverembatinib (HQP1351)-based therapy in adults with relapsed or refractory Philadelphia chromosome-positive acute lymphoblastic leukemia or chronic myeloid leukemia in blast phase: results from a real-world study [frontiersin.org]
- 9. ashpublications.org [ashpublications.org]
- 10. Live from ASH 2024 | First Dataset of Olverembatinib in Combination with Bcl-2 Inhibitor Lisaftoclax Demonstrates Potential Clinical Benefits as a Chemotherapy-Free Regimen for Children with R/R Ph+ ALL [prnewswire.com]



- 11. onclive.com [onclive.com]
- 12. ashpublications.org [ashpublications.org]
- 13. Olverembatinib Surmounts Ponatinib and Asciminib Resistance and Is Well Tolerated in Patients With CML and Ph+ ALL: New Report in JAMA Oncology [ascentage.com]
- 14. Olverembatinib Surmounts Ponatinib and Asciminib Resistance and Is Well Tolerated in Patients With CML and Ph+ ALL: New Report in JAMA Oncology [prnewswire.com]
- 15. Ascentage Pharma to Present Data from Multiple Studies of Olverembatinib, Including the First Dataset from POLARIS-1 Study, at ASH 2025 BioSpace [biospace.com]
- 16. Efficacy and safety of the third-generation tyrosine kinase inhibitor Olverembatinib in relapsed and persistent minimal residual disease positive Philadelphia chromosome-positive acute lymphoblastic leukemia patients - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Olverembatinib in Philadelphia Chromosome-Positive Acute Lymphoblastic Leukemia: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1192932#olverembatinib-activity-in-philadelphia-chromosome-positive-all]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com







© 2025 BenchChem. All rights reserved.